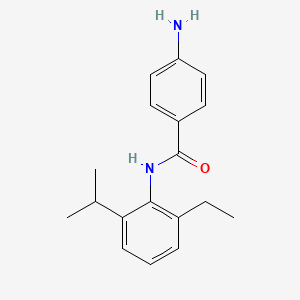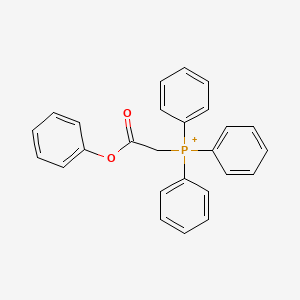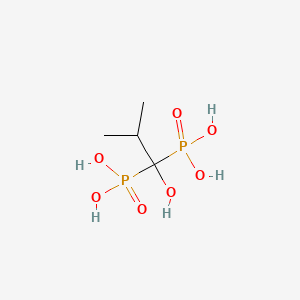![molecular formula C36H27B B14332116 Tri([1,1'-biphenyl]-2-yl)borane CAS No. 103510-65-2](/img/structure/B14332116.png)
Tri([1,1'-biphenyl]-2-yl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri([1,1’-biphenyl]-2-yl)borane is an organoboron compound characterized by the presence of three biphenyl groups attached to a central boron atom. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity. It is a white crystalline solid that is sensitive to air and moisture, making it essential to handle under inert conditions.
準備方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing Tri([1,1’-biphenyl]-2-yl)borane involves the reaction of boron trihalides with Grignard reagents. For example, boron trifluoride diethyl etherate can react with phenylmagnesium bromide to form the desired compound:
BF3⋅O(C2H5)2+3C6H5MgBr→B(C6H5)3+3MgBrF+(C2H5)2O
-
Thermal Decomposition: : Another method involves the thermal decomposition of trimethylammonium tetraphenylborate:
[B(C6H5)4][NH(CH3)3]→B(C6H5)3+N(CH3)3+C6H6
Industrial Production Methods
Industrial production of Tri([1,1’-biphenyl]-2-yl)borane typically involves large-scale reactions using boron trihalides and Grignard reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to prevent contamination and degradation of the product.
化学反応の分析
Types of Reactions
-
Oxidation: : Tri([1,1’-biphenyl]-2-yl)borane can undergo oxidation reactions, typically forming boronic acids or borates. Common oxidizing agents include hydrogen peroxide and oxygen.
-
Reduction: : Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
-
Substitution: : The compound can participate in substitution reactions, particularly in the presence of nucleophiles. For example, it can react with halides to form new boron-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Boronic acids, borates.
Reduction: Simplified boron compounds.
Substitution: Various boron-containing derivatives.
科学的研究の応用
Chemistry
Tri([1,1’-biphenyl]-2-yl)borane is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its stability and reactivity make it a valuable reagent for synthesizing complex organic molecules.
Biology and Medicine
In biological research, this compound is used as a precursor for boron-containing drugs and diagnostic agents. Its ability to form stable complexes with biomolecules makes it useful in drug design and delivery.
Industry
In the industrial sector, Tri([1,1’-biphenyl]-2-yl)borane is used in the production of polymers and advanced materials. Its role as a catalyst in polymerization reactions is particularly noteworthy.
作用機序
The mechanism by which Tri([1,1’-biphenyl]-2-yl)borane exerts its effects involves the formation of stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. This property is exploited in catalysis and organic synthesis.
類似化合物との比較
Similar Compounds
Triphenylborane: Similar in structure but with phenyl groups instead of biphenyl groups.
Tris(pentafluorophenyl)borane: Contains pentafluorophenyl groups, making it a stronger Lewis acid due to the electronegativity of fluorine atoms.
Boron Trifluoride: A simpler boron compound with high Lewis acidity.
Uniqueness
Tri([1,1’-biphenyl]-2-yl)borane is unique due to its biphenyl groups, which provide steric hindrance and influence its reactivity. This makes it less prone to hydrolysis compared to simpler boron compounds and allows for selective reactions in complex organic syntheses.
特性
CAS番号 |
103510-65-2 |
|---|---|
分子式 |
C36H27B |
分子量 |
470.4 g/mol |
IUPAC名 |
tris(2-phenylphenyl)borane |
InChI |
InChI=1S/C36H27B/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37(35-26-14-11-23-32(35)29-18-6-2-7-19-29)36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H |
InChIキー |
AZVWHWWKSRKBLP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2)(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)

![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)


![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)





